molecular formula C6H10F3N B13046504 (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine

(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine

Cat. No.: B13046504
M. Wt: 153.15 g/mol
InChI Key: LXAOKYBECWRFMX-YFKPBYRVSA-N
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Description

(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine is a chiral amine compound characterized by the presence of a cyclobutyl group and a trifluoromethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutylamine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl trifluoroacetate, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction, depending on its specific application.

Comparison with Similar Compounds

    ®-1-Cyclobutyl-2,2,2-trifluoroethanamine: The enantiomer of the compound with different stereochemistry.

    Cyclobutylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Trifluoroethylamine: Contains the trifluoromethyl group but lacks the cyclobutyl moiety.

Uniqueness: (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine is unique due to the combination of the cyclobutyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

(1S)-1-cyclobutyl-2,2,2-trifluoroethanamine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2/t5-/m0/s1

InChI Key

LXAOKYBECWRFMX-YFKPBYRVSA-N

Isomeric SMILES

C1CC(C1)[C@@H](C(F)(F)F)N

Canonical SMILES

C1CC(C1)C(C(F)(F)F)N

Origin of Product

United States

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